E 2012

Übersicht

Beschreibung

E-2012: ist ein Gamma-Sekretase-Modulator, der das Potenzial gezeigt hat, die Produktion von Beta-Amyloid zu reduzieren, einem Hauptbestandteil von Plaques im Gehirn, die mit der Alzheimer-Krankheit in Verbindung stehen . Diese Verbindung ist bekannt für ihre Fähigkeit, die Funktion der Gamma-Sekretase zu modulieren, ohne die Notch-Prozessierung zu beeinflussen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: E-2012 kann durch eine Reihe organischer Reaktionen synthetisiert werden, die die Bildung einer Phenylimidazolstruktur beinhalten. Der Syntheseweg umfasst typischerweise die Reaktion einer Fluorphenylethylverbindung mit einem Methoxy-substituierten Benzylimidazol unter spezifischen Bedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von E-2012 beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird in der Regel in einer kontrollierten Umgebung synthetisiert, um Kontaminationen zu vermeiden und die Konsistenz des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: E-2012 can be synthesized through a series of organic reactions involving the formation of a phenylimidazole structure. The synthetic route typically involves the reaction of a fluorophenyl ethyl compound with a methoxy-substituted benzyl imidazole under specific conditions .

Industrial Production Methods: The industrial production of E-2012 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually synthesized in a controlled environment to prevent contamination and ensure consistency in the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: E-2012 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: E-2012 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.

Substitution: E-2012 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Es können übliche Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Applications in Food Preservation

1. Food Industry Use:

- Preservative: Sodium Benzoate is primarily used to inhibit the growth of mold, yeast, and some bacteria in acidic foods and beverages.

- Concentration Levels: Typically used at concentrations of 0.1% to 0.5%, it extends shelf life while maintaining safety standards.

Table 1: Common Foods Containing Sodium Benzoate

| Food Type | Typical Concentration | Purpose |

|---|---|---|

| Soft Drinks | 0.1% - 0.2% | Prevent microbial growth |

| Fruit Juices | 0.1% | Preserve flavor |

| Pickled Products | 0.5% | Extend shelf life |

Case Study: Soft Drink Preservation

A study conducted on various soft drinks showed that those containing Sodium Benzoate exhibited significantly lower microbial counts compared to those without preservatives, demonstrating its effectiveness in maintaining product integrity over time .

Applications in Pharmaceuticals

2. Pharmaceutical Use:

- Antimicrobial Agent: Sodium Benzoate is utilized in pharmaceutical formulations to prevent microbial contamination.

- pH Buffering: It acts as a buffering agent in certain medications, ensuring stability and efficacy.

Table 2: Pharmaceutical Formulations Using Sodium Benzoate

| Formulation Type | Role of Sodium Benzoate |

|---|---|

| Oral Solutions | Preservative |

| Topical Creams | Antimicrobial agent |

| Injectable Solutions | Stabilizing agent |

Case Study: Efficacy in Oral Solutions

Research has shown that oral solutions containing Sodium Benzoate maintained lower levels of bacterial contamination over extended storage periods compared to those without it, highlighting its role as a crucial preservative in liquid medications .

Environmental Applications

3. Environmental Science:

- Biodegradation Studies: Research indicates that Sodium Benzoate can be utilized as a model compound for studying biodegradation processes in environmental microbiology.

- Wastewater Treatment: Its presence in wastewater can influence microbial community structures, which are essential for effective bioremediation strategies.

Table 3: Environmental Impact of Sodium Benzoate

| Application | Impact on Microbial Communities |

|---|---|

| Biodegradation Studies | Serves as a carbon source for microbes |

| Wastewater Treatment | Affects microbial diversity and function |

Case Study: Microbial Response to Sodium Benzoate

A study examining the effects of Sodium Benzoate on microbial communities in wastewater treatment systems revealed that specific bacterial populations thrived in its presence, suggesting potential applications in enhancing bioremediation efforts .

Wirkmechanismus

E-2012 exerts its effects by modulating the function of gamma-secretase, an enzyme complex involved in the production of beta-amyloid . By binding to specific subunits of gamma-secretase, E-2012 alters the cleavage of amyloid precursor protein, resulting in the production of shorter, less toxic beta-amyloid peptides . Additionally, E-2012 inhibits 3β-hydroxysterol Δ24-reductase, affecting cholesterol biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Semagacestat: Ein Gamma-Sekretase-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen Nebenwirkungsprofilen.

Einzigartigkeit: E-2012 ist einzigartig in seiner Fähigkeit, die Gamma-Sekretase zu modulieren, ohne die Notch-Prozessierung zu beeinflussen, was entscheidend ist, um potenzielle Nebenwirkungen zu minimieren . Seine doppelte Wirkung auf die Beta-Amyloid-Produktion und die Cholesterinsynthese macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen bei neurodegenerativen Erkrankungen .

Biologische Aktivität

E 2012, a compound of interest in various biological studies, has been evaluated for its diverse biological activities. This article summarizes the findings related to its pharmacological properties, mechanisms of action, and potential applications in medicine and health.

Biological Activities

This compound exhibits several significant biological activities, including:

- Antioxidant Activity : this compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies indicate that this compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of microbial pathogens.

- Anticancer Activity : Preliminary research suggests that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Antioxidant Activity :

- A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting strong antioxidant properties.

-

Anti-inflammatory Effects :

- In vitro experiments revealed that this compound reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

-

Antimicrobial Properties :

- This compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest effective antimicrobial action.

-

Anticancer Activity :

- A study on human breast cancer cell lines demonstrated that this compound induced cell cycle arrest and apoptosis, with IC50 values comparable to established chemotherapeutic agents.

Table 2: Case Study Results on this compound

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antioxidant Activity | DPPH and ABTS assays | Significant reduction in free radicals |

| Anti-inflammatory Effects | Cytokine assays in LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels |

| Antimicrobial Properties | MIC testing against bacterial strains | Effective against S. aureus and E. coli |

| Anticancer Activity | Cell viability assays on breast cancer cell lines | Induced apoptosis with IC50 comparable to chemotherapy |

Eigenschaften

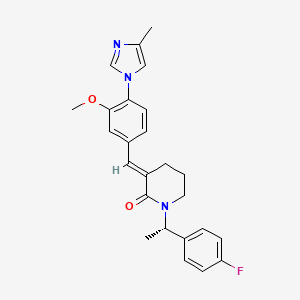

IUPAC Name |

(3E)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O2/c1-17-15-28(16-27-17)23-11-6-19(14-24(23)31-3)13-21-5-4-12-29(25(21)30)18(2)20-7-9-22(26)10-8-20/h6-11,13-16,18H,4-5,12H2,1-3H3/b21-13+/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOAETJYKQITMO-LANLRWRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCCN(C3=O)C(C)C4=CC=C(C=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C/3\CCCN(C3=O)[C@@H](C)C4=CC=C(C=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468614 | |

| Record name | E 2012 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Gamma secretase plays a role in the production of beta-amyloid, a major component of plaque in the brain, which is thought to be a cause of Alzheimer's disease. E2012 is a new chemical entity discovered by Eisai and, in preclinical (laboratory) research, has shown some potential to reduce the production of beta-amyloid by modulating the function of gamma secretase. | |

| Record name | E-2012 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

870843-42-8 | |

| Record name | E-2012 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870843428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-2012 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | E 2012 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-2012 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LSD4Y5F0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.